molecular formula C24H15N3O4 B11565356 2-[(E)-{[2-(naphthalen-1-yl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol

2-[(E)-{[2-(naphthalen-1-yl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol

Cat. No.: B11565356
M. Wt: 409.4 g/mol
InChI Key: MEVAUSCTPJDTJQ-UHFFFAOYSA-N
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Description

2-[(E)-{[2-(naphthalen-1-yl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a naphthalene ring, a benzoxazole moiety, and a nitrophenol group, making it a subject of interest in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-{[2-(naphthalen-1-yl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol typically involves the condensation of 2-hydroxy-1-naphthaldehyde with 2-amino-5-nitrophenol in the presence of an acid catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting Schiff base is then cyclized to form the benzoxazole ring under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-[(E)-{[2-(naphthalen-1-yl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[(E)-{[2-(naphthalen-1-yl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol has diverse applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development due to its bioactive properties.

    Industry: Utilized in the development of organic electronic materials and dyes.

Mechanism of Action

The mechanism of action of 2-[(E)-{[2-(naphthalen-1-yl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol involves its interaction with specific molecular targets. The compound can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their function. It may also act as an inhibitor of certain enzymes by binding to their active sites .

Comparison with Similar Compounds

Similar Compounds

    2-[(E)-(Naphthalen-2-yl)imino­meth­yl]phenol: Similar structure but lacks the benzoxazole moiety.

    2-[(E)-{[2-(naphthalen-1-yl)-1,3-benzoxazol-5-yl]imino}methyl]phenol: Similar structure but lacks the nitro group.

Uniqueness

2-[(E)-{[2-(naphthalen-1-yl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol is unique due to the presence of both the benzoxazole and nitrophenol groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C24H15N3O4

Molecular Weight

409.4 g/mol

IUPAC Name

2-[(2-naphthalen-1-yl-1,3-benzoxazol-5-yl)iminomethyl]-6-nitrophenol

InChI

InChI=1S/C24H15N3O4/c28-23-16(7-4-10-21(23)27(29)30)14-25-17-11-12-22-20(13-17)26-24(31-22)19-9-3-6-15-5-1-2-8-18(15)19/h1-14,28H

InChI Key

MEVAUSCTPJDTJQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=NC4=C(O3)C=CC(=C4)N=CC5=C(C(=CC=C5)[N+](=O)[O-])O

Origin of Product

United States

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